(Cyclohexylmethyl)silanediol

Description

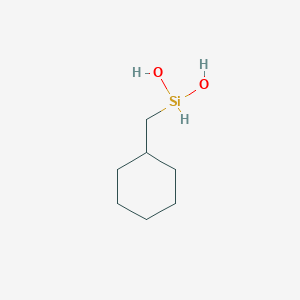

(Cyclohexylmethyl)silanediol (CAS: 18295-72-2) is an organosilicon compound featuring a cyclohexylmethyl substituent bonded to a silicon atom with two hydroxyl groups. Its structure enables unique hydrogen-bonding capabilities, making it valuable in catalysis, material science, and medicinal chemistry. Synthesized via hydrolysis of trichloro(cyclohexylmethyl)silane precursors (implied by ), it is utilized in adhesives, sealants, and pharmaceutical research due to its stability and charge neutrality at physiological pH, which enhances cell-membrane permeability .

Properties

IUPAC Name |

cyclohexylmethyl(dihydroxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c8-10(9)6-7-4-2-1-3-5-7/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLSLVUKGATGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C[SiH](O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(Cyclohexylmethyl)silanediol can be synthesized through the hydrolysis of cyclohexylmethylsilane. The reaction involves the addition of water to cyclohexylmethylsilane under appropriate conditions to yield this compound . The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

(Cyclohexylmethyl)silanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo substitution reactions with halogens to form halogenated silanes.

Condensation: It can undergo condensation reactions to form polysiloxanes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions include silanols, siloxanes, silanes, and halogenated silanes .

Scientific Research Applications

Chemical Properties and Reactions

(Cyclohexylmethyl)silanediol is characterized by its unique structure, which includes a cyclohexyl group and hydroxyl functionalities attached to silicon. Its chemical reactivity allows it to participate in various reactions:

- Oxidation : Converts to silanols and siloxanes.

- Reduction : Forms silanes.

- Substitution : Reacts with halogens to produce halogenated silanes.

- Condensation : Forms polysiloxanes, particularly in the presence of strong bases like potassium hydroxide or sodium hydroxide.

These reactions are crucial for its role as an intermediate in the synthesis of other organosilicon compounds and materials.

Chemistry

In the field of chemistry, this compound serves as an intermediate for synthesizing various organosilicon compounds. It is also utilized as a cross-linking agent in polysiloxane resins, enhancing their mechanical properties and thermal stability.

Biology

Research indicates that this compound can be used to develop biocompatible materials. Its surface modification capabilities improve the properties of biomaterials, making them suitable for medical applications such as implants and drug delivery systems .

Medicine

The compound is being investigated for potential uses in drug delivery systems due to its ability to enhance drug permeation and residence time in target tissues. Additionally, its biocompatibility makes it a candidate for incorporation into medical devices .

Industry

In industrial applications, this compound is employed in producing coatings, sealants, adhesives, and reinforcing materials. Its ability to form siloxane networks contributes to the durability and performance of these products.

Case Study 1: Drug Delivery Systems

A study explored the use of this compound in creating drug delivery systems that exhibit enhanced bioavailability. The results demonstrated improved drug permeation through biological membranes compared to conventional delivery methods .

Case Study 2: Biocompatibility Assessment

In another investigation, this compound was tested for its biocompatibility in vitro using various cell lines. The findings indicated that the compound supported cell growth and proliferation, suggesting its potential as a material for biomedical applications .

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)silanediol involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, it forms silanols, which can further condense to form siloxanes. These reactions are facilitated by the presence of water and catalysts . The molecular targets and pathways involved include the formation of hydrogen bonds and the interaction with other silanol groups to form stable siloxane networks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Properties

29Si NMR Shifts :

Substituents significantly influence 29Si NMR chemical shifts. Silanetriols (e.g., TipSi(OH)₃) exhibit upfield shifts (~52.3 ppm) due to three oxygen bonds, while silanediols with aryl groups (e.g., di-(9-anthryl)silanediol) show downfield shifts (-23.7 ppm). The cyclohexylmethyl group in (Cyclohexylmethyl)silanediol likely induces shifts comparable to alkyl-substituted analogs (-21.3 ppm for di(naphthalen-1-yl)silanediol), reflecting substituent electronegativity and steric effects .

1H NMR Solvent Dependence :

Silanediol proton signals vary with solvent polarity. For example, (methyl)(phenyl)silanediol exhibits a 1H NMR shift of 5.44 ppm in acetone-d6, while di(naphthalen-1-yl)silanediol shifts to 7.42 ppm in DMSO-d4. Cyclohexylmethyl’s hydrophobic nature may reduce hydrogen-bonding interactions in polar solvents, moderating shifts compared to aryl-substituted analogs .

Catalytic Activity and Anion Binding

Silanediols act as hydrogen-bond donors (HBDs) in enantioselective catalysis. For instance, silanediol 1a binds chloride with association constants of 1.9×10³ M⁻¹ (CHCl₃) and 3.8×10⁴ M⁻¹ (toluene), outperforming (thio)urea catalysts in facial selectivity control . BINOL-derived silanediols enable stereoselective additions (e.g., silyl ketene acetals to N-acyl isoquinolinium ions), where substituent positioning (4,4′- and 6,6′-positions) enhances reactivity . The cyclohexylmethyl group’s steric bulk may hinder anion access compared to planar aryl groups, but its hydrophobicity could improve solubility in nonpolar media.

Enzyme Inhibition and Bioactivity

Silanediols inhibit metalloproteases via zinc chelation. Leu-[Si(OH)₂]-Ala-Pro silanediol tripeptides inhibit ACE with IC₅₀ = 14 nM, while methylsilanols (IC₅₀ > 3000 nM) fail due to poor zinc coordination . The R,S,S-silanediol diastereomer shows ACE inhibition at 3.8 nM, highlighting stereochemical sensitivity . Cyclohexylmethyl’s bulky substituent may enhance binding pocket compatibility in proteases, though specific data for this compound remains unexplored.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Leu-[Si(OH)₂]-Ala-Pro | ACE | 14 | |

| R,S,S-silanediol | ACE | 3.8 | |

| Silanediol peptidomimetic | Chymotrypsin | 107 |

Stability and Reactivity

Silanediols resist self-condensation better than silanols. For example, Leu-[Si(OH)₂]-Gly remains monomeric, whereas methylsilanols form oligomers . Chlorosilanol analogs hydrolyze faster than silanediols, as seen in fenchole-based systems . Cyclohexylmethyl’s steric hindrance may further stabilize this compound against hydrolysis.

Biological Activity

(Cyclohexylmethyl)silanediol, a silanol compound with the chemical formula CHOSi, has garnered interest in recent years due to its potential biological activities. This article provides an overview of its biological effects, including antimicrobial properties, cytotoxicity, and ecological impact, supported by case studies and research findings.

This compound is characterized by its silanol group, which is known to influence various biological activities. The compound's structure allows for interactions with biological membranes and proteins, potentially leading to significant effects on cellular functions.

Antimicrobial Activity

Research has shown that silanol compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of silanol derivatives against various bacterial strains. Specifically, this compound demonstrated bactericidal activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Cell wall synthesis inhibition |

| Bacillus subtilis | 16 µg/mL | Protein denaturation |

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells. For instance, the compound showed significant inhibition of cell proliferation in HCT-116 colorectal cancer cells at concentrations above 50 µg/mL, while HEK-293 normal cells remained largely unaffected .

Case Study: Selective Cytotoxicity in Cancer Treatment

In a controlled study, this compound was tested alongside established chemotherapeutic agents. The results indicated that it could enhance the efficacy of these drugs when used in combination therapy, suggesting a potential role as an adjunct treatment in cancer therapy.

Ecotoxicological Impact

The environmental safety of this compound has been assessed through ecotoxicological studies. Data indicates that while the compound exhibits some toxicity to aquatic organisms at high concentrations, it is generally considered safe for use in agricultural applications when applied within recommended limits .

Table 2: Ecotoxicological Summary

| Organism Type | Effect Level | Observations |

|---|---|---|

| Daphnia magna | LC50 > 100 mg/L | Low acute toxicity |

| Algae | EC50 > 50 mg/L | Minimal growth inhibition |

| Fish | LC50 ~ 75 mg/L | Moderate toxicity observed |

Q & A

Q. What are the key structural features of silanediols that enable their function as enzyme inhibitors?

Silanediols act as metalloprotease inhibitors (e.g., thermolysin, ACE) by binding to zinc ions in enzyme active sites through their hydroxyl groups. Their neutral charge at physiological pH enhances cell-membrane permeability while avoiding Coulombic repulsion with the metal center. Structural analysis via X-ray crystallography shows silanediols induce conformational changes in distal residues (e.g., histidine 231 in thermolysin), enhancing inhibitory activity .

Q. How can researchers design silanediol-based catalysts for enantioselective reactions?

Enantiopure silanediols derived from BINOL scaffolds are effective hydrogen-bond donor (HBD) catalysts. Modifications at the 4,4′- and 6,6′-positions of the BINOL backbone improve stereocontrol by stabilizing transition states via π–π or π-cation interactions. Experimental validation includes NMR titration studies (e.g., 1:1 binding stoichiometry with chloride) and measuring acidity (pKa ~18.7 in DMSO) to optimize catalytic performance .

Q. What spectroscopic methods are used to characterize silanediol-anion interactions?

UV-Vis and fluorescence titration experiments in solvents like CH₃CN or CHCl₃ quantify binding affinities (e.g., association constants for acetate: ). NMR spectroscopy and X-ray crystallography provide insights into hydrogen-bonding modes and stoichiometry .

Advanced Research Questions

Q. How do structural modifications of silanediols resolve contradictions in diastereomeric inhibitor activity?

Diastereomeric silanediols targeting ACE show significant variability in IC₅₀ values (e.g., 3.8 nM vs. 72 nM for R,S,S vs. other configurations). Computational docking and crystallographic analysis reveal conformational adaptability: less active ketone-based diastereomers may adopt suboptimal binding geometries, while silanediols adjust to maximize zinc coordination and distal residue interactions .

Q. What strategies improve the stereoselective synthesis of complex silanediol peptidomimetics?

Challenges in synthesizing silanediol dipeptides (e.g., Arg-[Si]-Ala analogues) involve stereochemical control during silacyclization. Methods include using enantiopure BINOL precursors and optimizing hydrolysis conditions (e.g., HCl in acetone for 94% yield). Solid-state characterization (e.g., X-ray of bis(trimethylsilyl)-protected derivatives) ensures structural fidelity .

Q. How does silanediol self-association influence catalytic activity in supramolecular systems?

Bulky substituents (e.g., mesityl groups) promote self-association into dimers or hexamers, enhancing acidity and catalytic efficiency. DOSY NMR studies (e.g., aggregate molecular weight ~586 g/mol in C₆D₆) confirm concentration-dependent self-assembly. Disruption by Lewis bases (e.g., 7-azaindole) shifts equilibrium to monomeric forms, reducing activity .

Q. What computational approaches predict silanediol interactions with metalloprotease active sites?

Density functional theory (DFT) and molecular dynamics simulations model zinc coordination geometry and hydrogen-bond networks. For example, silanediols in ACE bind Zn²⁺ with a trigonal-bipyramidal geometry, validated by crystallographic data showing <0.3 Å proximity to histidine residues .

Methodological Recommendations

- Binding Affinity Analysis : Use nonlinear curve-fitting regression for fluorescence/UV-Vis titration data to calculate .

- Stereochemical Validation : Combine X-ray crystallography with chiral HPLC to confirm enantiopurity in BINOL-derived catalysts .

- Activity Profiling : Compare IC₅₀ values of silanediol diastereomers using enzyme inhibition assays (e.g., ACE or thermolysin) with ketone-based controls .

Key Data from Literature

| Property/Interaction | Value/Method | Reference |

|---|---|---|

| ACE inhibition (R,S,S silanediol) | IC₅₀ = 3.8 nM | |

| (silanediol:acetate) | ||

| pKa (BINOL-silanediol in DMSO) | 18.7 ± 0.3 |

Research Gaps and Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.